molecular formula C31H32N2O6 B1672335 Feloprentan CAS No. 204267-33-4

Feloprentan

Cat. No.: B1672335
CAS No.: 204267-33-4
M. Wt: 528.6 g/mol
InChI Key: CLSJNXXMIVKULC-MUUNZHRXSA-N
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Description

Feloprentan is a chemical compound known for its role as an endothelin receptor antagonist. It has a molecular formula of C31H32N2O6 and a molecular weight of 528.5956 . This compound is characterized by its complex structure, which includes multiple aromatic rings and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Feloprentan involves several steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

Feloprentan undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Feloprentan has a wide range of scientific research applications, including:

Mechanism of Action

Feloprentan exerts its effects by antagonizing endothelin receptors, which are involved in various physiological processes. The compound binds to these receptors, inhibiting their activity and thereby modulating pathways related to vasoconstriction, cell proliferation, and inflammation. This mechanism makes this compound a potential candidate for therapeutic applications in cardiovascular diseases .

Comparison with Similar Compounds

Similar Compounds

    Bosentan: Another endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension.

    Ambrisentan: Selective endothelin receptor antagonist with similar therapeutic applications.

Uniqueness

Feloprentan is unique due to its specific structural features, which confer distinct binding properties and biological activity. Its complex aromatic structure and functional groups allow for selective interaction with endothelin receptors, making it a valuable compound for research and therapeutic applications .

Properties

CAS No.

204267-33-4

Molecular Formula

C31H32N2O6

Molecular Weight

528.6 g/mol

IUPAC Name

(2S)-3-[2-(3,4-dimethoxyphenyl)ethoxy]-2-(4,6-dimethylpyrimidin-2-yl)oxy-3,3-diphenylpropanoic acid

InChI

InChI=1S/C31H32N2O6/c1-21-19-22(2)33-30(32-21)39-28(29(34)35)31(24-11-7-5-8-12-24,25-13-9-6-10-14-25)38-18-17-23-15-16-26(36-3)27(20-23)37-4/h5-16,19-20,28H,17-18H2,1-4H3,(H,34,35)/t28-/m1/s1

InChI Key

CLSJNXXMIVKULC-MUUNZHRXSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)O[C@H](C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCC4=CC(=C(C=C4)OC)OC)C

SMILES

CC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCC4=CC(=C(C=C4)OC)OC)C

Canonical SMILES

CC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCC4=CC(=C(C=C4)OC)OC)C

Appearance

Solid powder

204267-33-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LU 224332
LU 302872
LU-224332
LU-302872
LU302872
S-2-(4,6-dimethylpyrimidine-2-yloxy)-3-(2-(3,4-dimethoxyphenyl)ethoxy)-3,3-diphenylpropionic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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